BenchChemオンラインストアへようこそ!

Ioxilan-d4

Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

Ioxilan-d4 is the deuterium-labeled analogue of Ioxilan, a low-osmolar, nonionic, tri-iodinated diagnostic contrast agent. Four hydrogen atoms on the N-(2-hydroxyethyl) moiety are replaced by deuterium, yielding a molecular formula C₁₈H₂₀D₄I₃N₃O₈ and an average molecular weight of 795.14 Da.

Molecular Formula C₁₈H₂₀D₄I₃N₃O₈
Molecular Weight 795.14
CAS No. 1346598-82-0
Cat. No. B1146426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIoxilan-d4
CAS1346598-82-0
Synonyms5-[Acetyl(2,3-dihydroxypropyl)amino]-N1-(2,3-dihydroxypropyl)-N3-(2-hydroxyethyl-d4)-2,4,6-triiodo-1,3-benzenedicarboxamide;  Ioxitol-d4;  Oxilan 300-d4; 
Molecular FormulaC₁₈H₂₀D₄I₃N₃O₈
Molecular Weight795.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ioxilan-d4 (CAS 1346598-82-0): A Deuterated Internal Standard for Nonionic Iodinated Contrast Agent Quantification


Ioxilan-d4 is the deuterium-labeled analogue of Ioxilan, a low-osmolar, nonionic, tri-iodinated diagnostic contrast agent [1]. Four hydrogen atoms on the N-(2-hydroxyethyl) moiety are replaced by deuterium, yielding a molecular formula C₁₈H₂₀D₄I₃N₃O₈ and an average molecular weight of 795.14 Da . The compound is classified within the triiodobenzoic acid family of radiocontrast agents and serves primarily as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry-based bioanalysis of Ioxilan in complex matrices [1].

Why Ioxilan-d4 Cannot Be Replaced by Unlabeled Ioxilan or Non-Deuterated Analogs in Quantitative Bioanalysis


Generic substitution of Ioxilan-d4 with unlabeled Ioxilan or other nonionic iodinated contrast agents is analytically invalid. The deuterated form possesses an exact mass shift of +4.0251 Da relative to the parent (Monoisotopic mass: 794.8948 Da for d4 vs. 790.8698 Da for d0) , enabling unambiguous selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) without cross-talk. Unlike structurally analogous non-deuterated compounds—such as Iohexol (MW 821.14) or Iopamidol (MW 777.09)—Ioxilan-d4 co-elutes identically with endogenous Ioxilan under reversed-phase LC conditions, compensating for matrix-induced ion suppression or enhancement that differentially affects non-isotopic analogs [1]. In-class substitution with non-isotopic internal standards introduces systematic quantification bias exceeding 15% in complex biological matrices, violating FDA bioanalytical method validation guidance [1].

Quantitative Differentiation Evidence for Ioxilan-d4 vs. Closest Analogs and In-Class Alternatives


4.0251 Da Exact Mass Shift Enables Interference-Free Quantification vs. Unlabeled Ioxilan

Ioxilan-d4 exhibits a monoisotopic mass increase of 4.0251 Da over unlabeled Ioxilan (794.8948 vs. 790.8698 Da), corresponding to four deuterium substitutions . This mass shift positions the [M+H]⁺ ion at m/z 795.9, providing a minimum 4-Da window against the d0 isotopologue signal at m/z 791.9, exceeding the typical 3-Da threshold required to eliminate isotopic cross-contribution in triple-quadrupole MRM assays. By contrast, ¹³C-labeled internal standards of Ioxilan (theoretical mass shift 1.0033 Da per carbon) would require a minimum of 4 labeled positions to approach comparable separation, typically incurring substantially higher synthesis costs.

Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

Deuterium Site-Specificity on N-(2-Hydroxyethyl) Moiety Minimizes H/D Back-Exchange Risk vs. Alternative Deuteration Positions

In Ioxilan-d4, the four deuterium atoms are located specifically on the ethyl group of the N-(2-hydroxyethyl) moiety . This aliphatic position exhibits lower proton acidity (pKa of aliphatic C–H ≈ 50) compared to hydroxyl or amide protons, substantially reducing susceptibility to protic solvent-mediated H/D back-exchange. Deuterated internal standards bearing labels on exchangeable positions (e.g., –OH, –NH, –COOH) can lose deuterium enrichment during sample preparation in aqueous buffers, leading to concentration-dependent isotopic dilution and calibration drift. The 98% chemical purity specification reported for commercial Ioxilan-d4 provides a defined baseline for procurement, though lot-specific isotopic enrichment should be verified by the end user.

Isotopic Stability H/D Exchange Internal Standard Integrity

Class-Level Matrix Effect Compensation: Deuterated Iodinated Contrast Agent IS Achieves 98.5–101.3% Matrix Effect Range

In a validated LC-MS/MS method for the structurally related iodinated contrast agent Iohexol using Iohexol-d5 as deuterated internal standard, mean matrix effects assessed in human serum at two spike concentrations (35 and 70 μg/mL) ranged from 98.5% to 101.3%, with a CV below 1.8%, demonstrating effective compensation for ion suppression [1]. Within-run and between-run CVs did not exceed 11.5% across the 7.5–250 μg/mL range, and mean recovery was 99.7% [1]. This class-level evidence supports the expectation that Ioxilan-d4, as a deuterated internal standard for Ioxilan, will provide comparable matrix effect normalization in serum, plasma, and urine—superior to structurally dissimilar non-isotopic internal standards, which frequently exhibit differential ionization behavior and cannot match this compensation fidelity.

Matrix Effect LC-MS/MS Bioanalytical Method Validation

Purity Specification of Ioxilan-d4 vs. USP Pharmacopeial Ioxilan: Research-Grade vs. Pharmaceutical-Grade Quality Thresholds

Commercially available Ioxilan-d4 is specified at 98% chemical purity as a research chemical , whereas unlabeled Ioxilan conforms to USP monograph specifications of 98.0–102.0% on an anhydrous and methanol-free basis with additional pharmacopeial tests for bacterial endotoxins (≤0.2 EU per 50 mg iodine), free iodine, free iodide (≤30 μg/g), free aromatic amine, and water content (≤4.0%) [1]. The narrower pharmacopeial acceptance range and mandatory impurity profiling for pharmaceutical-grade Ioxilan contrast sharply with the single 98% purity threshold and absence of specified impurity limits for research-grade Ioxilan-d4. This distinction directly impacts procurement: Ioxilan-d4 is fit for purpose as an analytical internal standard where trace-level impurities do not interfere with MS detection channels, but it is not a direct substitute for pharmaceutical-grade Ioxilan in clinical or GMP manufacturing contexts.

Purity Specification Quality Control Procurement Decision

Supplier-Reported Solubility Profile Enables Multi-Solvent Method Development vs. Unlabeled Ioxilan's Water-Only Reconstitution

Commercial Ioxilan-d4 is reported as soluble in chloroform, dichloromethane, and DMSO [1], whereas unlabeled Ioxilan is predominantly handled as an aqueous solution (water-soluble contrast agent with pH 5.0–7.5 in a 1:10 solution) [2]. This expanded organic solvent compatibility for the deuterated form facilitates direct preparation of primary stock solutions in aprotic solvents, eliminating aqueous hydrolysis risks during long-term storage and enabling direct injection compatibility with normal-phase or HILIC chromatographic methods. For comparison, unlabeled Ioxilan for clinical use is formulated exclusively as an aqueous injectable solution (Oxilan-300, 300 mg I/mL).

Solubility Sample Preparation Method Development

Procurement Cost Differential: Milligram-Scale Pricing Reflects Synthesis Complexity vs. Bulk Unlabeled Ioxilan

Commercial pricing data indicate that Ioxilan-d4 is available at approximately $600 per milligram for 5 mg quantities , translating to roughly $600,000/g, reflecting the multi-step deuterium incorporation synthesis. In contrast, unlabeled Ioxilan is manufactured at industrial scale (ton-level production for clinical contrast media supply) and is priced in the $1–10/g range for research quantities. For a typical bioanalytical study requiring 50–100 μg of internal standard per analytical run (100–200 μL of 500 ng/mL working solution), the per-sample cost of Ioxilan-d4 is estimated at $0.60–$1.20, which is operationally viable for regulated bioanalysis but precludes its use as a bulk reagent.

Procurement Cost Synthesis Economy Budget Planning

Ioxilan-d4: Optimal Research and Analytical Application Scenarios Supported by Differentiation Evidence


LC-MS/MS Quantification of Ioxilan in Plasma/Serum for Pharmacokinetic and GFR Studies

Ioxilan-d4 is the definitive internal standard for quantifying Ioxilan in biological fluids by LC-MS/MS. Its +4.0251 Da mass shift enables interference-free MRM channels, while class-level validation data for deuterated iodinated contrast agents demonstrate matrix effect normalization within 98.5–101.3% and recovery of 99.7% in serum [1]. The 98% purity specification is adequate for internal standard use where the IS is spiked at a fixed concentration and absolute purity is not calibration-critical. Laboratories quantifying Ioxilan for glomerular filtration rate (GFR) determination or pharmacokinetic profiling should select Ioxilan-d4 over non-isotopic alternatives to meet FDA/EMA bioanalytical guidance requiring matrix effect ≤±15%.

Stable Isotope Dilution Assays for Ioxilan in Environmental or Wastewater Matrices

For environmental occurrence studies of iodinated X-ray contrast media in wastewater and surface water, Ioxilan-d4 serves as a surrogate/internal standard for isotope dilution quantification. Its organic solvent solubility (chloroform, DCM, DMSO) [2] enables pre-concentration via solid-phase extraction (SPE) followed by direct LC-MS/MS analysis without solvent incompatibility. The aliphatic C–D bond stability ensures that the internal standard retains its isotopic enrichment through acidic or basic extraction conditions commonly used for environmental water sample preparation, where exchangeable-deuterium labels would be rapidly lost.

Method Development and Cross-Validation of Ioxilan Bioanalytical Assays Across Multiple Matrices

During HPLC-MS/MS method development for Ioxilan across diverse matrices (plasma, urine, tissue homogenates, dialysate), Ioxilan-d4 enables matrix-specific ion suppression assessment via post-column infusion experiments. The class-level matrix effect performance (CV <1.8%, mean effect 98.5–101.3% for Iohexol-d5 analog) [1] provides a validated benchmark for expected compensation fidelity. Method developers can use Ioxilan-d4 to establish matrix factors for each new matrix type, documenting that the deuterated IS co-elutes with the analyte and equally experiences any ionization perturbation—a requirement that structurally dissimilar internal standards (e.g., halogenated analogs, structural isomers) cannot fulfill.

Reference Standard for MS Detector Qualification and System Suitability Testing in Clinical Bioanalysis

Ioxilan-d4 at its defined molecular weight of 795.14 Da and monoisotopic mass of 794.89 Da provides an unambiguous mass calibration check for LC-MS systems operating in the 400–1000 m/z range, commonly used for small-molecule bioanalysis. The compound's iodine isotopic signature (three iodine atoms producing a distinctive M, M+2, M+4 pattern) serves as an internal system suitability check for mass accuracy and resolution. With a purity of 98% , it is sufficient for system qualification purposes where absolute purity is less critical than molecular identity and consistent MS signal.

Quote Request

Request a Quote for Ioxilan-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.